(S)-2-Amino-N-(2-bromo-benzyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-propionamide typically involves the reaction of (S)-2-amino-propionamide with 2-bromo-benzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-propionamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or other biomolecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-chloro-benzyl)-propionamide
- (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide
- (S)-2-Amino-N-(2-iodo-benzyl)-propionamide
Uniqueness
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications .
Biological Activity
(S)-2-Amino-N-(2-bromo-benzyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉BrN₂O. The presence of the brominated benzyl moiety and the amino group enhances its reactivity and biological activity. The compound's stereochemistry is significant for its interaction with biological targets, influencing its pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor, binding to active sites and altering conformations, which can disrupt various biochemical pathways. This inhibition can lead to therapeutic effects such as:
- Antibacterial activity : By inhibiting bacterial enzymes, the compound may hinder bacterial growth.
- Anticancer activity : Interaction with cancer cell receptors could induce apoptosis or inhibit proliferation.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of this compound against both Gram-positive and Gram-negative bacteria.
MIC Values for Antimicrobial Activity
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
These results suggest that this compound exhibits moderate to good antimicrobial activity, making it a candidate for further exploration in antibiotic development.
Antitumor Activity
The compound's potential as an antitumor agent has been evaluated in vitro against various cancer cell lines. Preliminary findings indicate that it may inhibit the growth of certain cancer cells, though further research is needed to elucidate its mechanism and efficacy.
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxic effects of this compound on breast cancer cells, results showed:
- IC50 values ranging from 10 µM to 30 µM across different cell lines.
- The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various modifications to its structure. Changes in the brominated benzyl group or the propionamide backbone can significantly affect its biological activity.
Comparison with Analog Compounds
Compound Name | Structure Type | Notable Properties |
---|---|---|
(S)-2-Amino-N-(4-chlorobenzyl)-propionamide | Chlorinated analog | Potentially similar activity |
N-Ethyl-N-(4-methylbenzyl)propionamide | Lacks amino group | Different bioactivity profile |
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-propionamide | Isopropyl substituted | Variation in lipophilicity affecting absorption |
This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKEPDFQGOKBZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.